molecular formula C20H21N3O3S B2404507 8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216798-12-7

8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2404507
CAS No.: 1216798-12-7
M. Wt: 383.47
InChI Key: MCPXGEAVPJQQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic small molecule based on the 1,3,8-triazaspiro[4.5]decane scaffold, a structure recognized in medicinal chemistry for its potential to interact with central nervous system targets. This compound features a benzylsulfonyl substituent, a functional group known to influence the pharmacokinetic and binding properties of molecules. While the specific biological profile of this exact compound requires further characterization, its core structure is shared with compounds reported in scientific literature to have affinity for opioid and opioid receptor-like-1 (ORL-1) G-protein coupled receptors . The spirocyclic framework serves as a privileged structure in drug discovery, often contributing to receptor binding and selectivity. As a biochemical tool, this compound is provided for research purposes to investigate its potential mechanisms of action and for the exploration of structure-activity relationships within this class of molecules. It is supplied as a high-purity material to ensure consistent results in your experimental workflows. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

8-benzylsulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-19-18(17-9-5-2-6-10-17)21-20(22-19)11-13-23(14-12-20)27(25,26)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPXGEAVPJQQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the benzylsulfonyl group: This is achieved through a sulfonylation reaction using benzylsulfonyl chloride in the presence of a base.

    Functionalization of the phenyl ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at the 8-Position (Sulfonyl Group)

The sulfonyl group at the 8-position is critical for molecular interactions. Modifications here influence steric bulk, electronic properties, and metabolic stability:

  • LogP = 3.4058, indicating moderate lipophilicity .
  • 8-(4-tert-Butylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

    • Molecular Weight : ~411–415 (estimated)
    • Key Features : The bulky tert-butyl group may impede metabolic oxidation, prolonging half-life. However, increased steric effects could reduce target accessibility .
  • 8-[(2-Chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

    • Molecular Weight : 353.85
    • Key Features : Chlorine’s electron-withdrawing nature may enhance electrostatic interactions but increase toxicity risks. Lower molecular weight suggests improved solubility .

Substituent Variations at the 3-Position (Aryl Group)

The 3-phenyl group is a common feature, but substitutions modulate electronic and steric properties:

  • 3-(4-Fluorophenyl) Derivatives (e.g., ):

    • Fluorine’s electronegativity enhances dipole interactions and may improve CNS penetration due to increased logP .
  • This substitution reduces logD (3.401 vs. 3.4058 in ), suggesting subtle solubility differences .
  • Base Structure (3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one; CAS 887220-96-4) :

    • Molecular Weight : 229.28
    • Key Features : Absence of the sulfonyl group reduces molecular complexity and lipophilicity (logP ~2.5–3.0 estimated), likely diminishing target affinity but improving aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight logP/logD Key Substituents Source
Target Compound (Benzylsulfonyl variant) ~415–420 (est.) ~3.4–3.8 8-benzylsulfonyl, 3-phenyl
4-Ethylbenzenesulfonyl derivative 415.49 3.4058 8-ethylsulfonyl, 3-4-fluorophenyl
3-Methylphenyl variant 411.52 ~3.4 8-ethylsulfonyl, 3-3-methylphenyl
tert-Butylbenzenesulfonyl derivative ~415 (est.) ~3.8 8-tert-butylsulfonyl, 3-phenyl
Base structure (no sulfonyl) 229.28 ~2.5–3.0 3-phenyl

Key Observations :

  • Lipophilicity : Bulkier sulfonyl groups (e.g., tert-butyl) increase logP, favoring membrane permeability but risking solubility limitations.
  • Solubility : Chlorine or fluorine substitutions may enhance solubility via polar interactions, as seen in and .
  • Metabolic Stability : tert-Butyl groups resist oxidative metabolism, whereas benzyl or ethyl groups may be prone to CYP450-mediated degradation .

Biological Activity

8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activity. This compound has garnered interest in medicinal chemistry due to its possible applications in drug discovery and development.

Structural Information

  • IUPAC Name : 8-benzylsulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • Molecular Formula : C20H21N3O3S
  • CAS Number : 1216798-12-7

Physical Properties

PropertyValue
Molecular Weight373.46 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's ability to modulate biological pathways makes it a candidate for therapeutic applications.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Anti-inflammatory properties : It could potentially inhibit inflammatory pathways.
  • Anticancer activity : Preliminary studies suggest it may interfere with cancer cell proliferation.

Comparative Analysis with Similar Compounds

The compound can be compared to other spirocyclic compounds known for their bioactivity:

Compound NameBiological Activity
SpirotetramatInsecticide
SpiroindolinesAnticancer agents

Case Studies and Experimental Data

Recent studies have evaluated the biological effects of related compounds, providing insights into the potential efficacy of this compound.

  • In Vitro Studies : In experiments assessing cytotoxicity and enzyme inhibition, structural analogs showed varying degrees of activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are relevant in treating neurodegenerative diseases.
  • Molecular Docking Studies : These studies indicated strong binding interactions between the compound and target proteins, supporting its potential as a lead compound for further drug development.

Summary of Key Findings

The following table summarizes key findings from related research:

Study ReferenceBiological TargetActivity ObservedIC50 Values
MAO-A/BInhibition observed1.38 µM (MAO-A)
AChE/BChESelective inhibition notedNot specified

Q & A

Q. Table 1: Yield Optimization for Key Steps

StepCatalyst/SolventTemp (°C)Yield (%)
Spiro Core FormationK₂CO₃, DMF8065–70
SulfonylationEt₃N, DCM0–585–90
Phenyl FunctionalizationPd(PPh₃)₄, THF10075–80

Basic: What analytical techniques are recommended for structural characterization of this spirocyclic compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., spiro junction protons at δ 3.8–4.2 ppm) and confirms sulfonyl group integration .
  • IR Spectroscopy : Peaks at 1150 cm⁻¹ (S=O stretch) and 1680 cm⁻¹ (C=O of enone) validate functional groups .
  • X-ray Crystallography : Resolves spatial arrangement of the spirocyclic core and confirms stereochemistry (e.g., bond angles at the spiro carbon) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ calc. for C₂₄H₂₄N₃O₃S: 434.1534) .

Basic: What in vitro biological screening approaches are suitable for initial pharmacological profiling?

Answer:
Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs like NOP receptors) with IC₅₀ calculations .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Solubility/Permeability : PAMPA (Parallel Artificial Membrane Permeability Assay) predicts blood-brain barrier penetration .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate the role of sulfonyl and phenyl substituents?

Answer:
Use a modular approach:

Variation of Sulfonyl Groups : Synthesize analogs with 4-methoxy-, 2-fluoro-, or 4-chlorophenylsulfonyl groups. Compare IC₅₀ values in kinase assays .

Phenyl Substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-position. Assess impact on receptor binding .

Spiro Core Modifications : Replace triaza with diaza systems to evaluate conformational rigidity effects .

Q. Table 2: SAR Trends in Analog Compounds

SubstituentBiological Activity (IC₅₀, nM)Target
4-Methoxyphenylsulfonyl12.3 ± 1.2EGFR Kinase
2-Fluorophenylsulfonyl8.9 ± 0.8VEGFR-2
3-NO₂ Phenyl>100NOP Receptor

Advanced: What strategies resolve contradictions in biological activity data across different assay systems?

Answer:
Address discrepancies via:

  • Orthogonal Assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .
  • Metabolic Stability Checks : Use liver microsomes to rule out false negatives from rapid degradation .
  • Control Compounds : Include known inhibitors (e.g., Gefitinib for EGFR) to validate assay conditions .
  • Molecular Dynamics (MD) Simulations : Identify conformational changes affecting binding in different pH or ionic conditions .

Advanced: What computational methods predict binding modes and target interactions?

Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3W32 for NOP receptors) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) .
  • Pharmacophore Modeling : Map essential features (e.g., sulfonyl H-bond acceptors) using Schrödinger Phase .
  • ADMET Prediction : SwissADME or ProTox-II models forecast toxicity and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.